methyl 4-cyclopropyl-7-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S/c1-32-21-6-4-3-5-18(21)26-9-11-27(12-10-26)19-14-20-22(13-17(19)25)34(30,31)23(24(29)33-2)15-28(20)16-7-8-16/h3-6,13-16H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNWPPPESIMLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC4=C(C=C3F)S(=O)(=O)C(=CN4C5CC5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-cyclopropyl-7-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of benzothiazine derivatives, which have been associated with various therapeutic effects including anti-inflammatory, antibacterial, and anticancer properties.
Chemical Structure and Properties
The molecular structure of the compound can be described by its IUPAC name and SMILES notation. Its molecular formula is with a molecular weight of approximately 393.47 g/mol.
Key Features:
- Fluorine Substitution: The presence of fluorine at position 7 enhances lipophilicity and may influence receptor binding.
- Piperazine Moiety: The piperazine ring is known for its role in enhancing pharmacological activity and improving solubility.
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-cyclopropyl-7-fluoro derivatives exhibit significant anticancer properties. For instance, some benzothiazine derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2-M phase .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 50 | Apoptosis induction |
| Compound B | MCF-7 | 75 | Cell cycle arrest |
Antibacterial Activity
The antibacterial efficacy of related compounds has been evaluated against various bacterial strains. For example, certain benzothiazine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism typically involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Studies have shown that derivatives can inhibit acetylcholinesterase (AChE) and urease effectively, suggesting their possible application in treating conditions like Alzheimer's disease or urinary tract infections .
Study 1: Anticancer Efficacy
In a study examining the anticancer properties of similar benzothiazine derivatives, researchers reported that one derivative exhibited an IC50 value of 30 nM against A375 melanoma cells. This compound was noted for its ability to synergistically enhance the effects of doxorubicin, a common chemotherapeutic agent .
Study 2: Antibacterial Screening
Another study focused on the antibacterial activity of synthesized benzothiazine derivatives showed that several compounds had strong inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzothiazine |
| Substituents | Cyclopropyl, Fluoro, Methoxyphenyl Piperazine |
| Functional Groups | Dioxo, Carboxylate |
Antibacterial Activity
Research indicates that compounds similar to methyl 4-cyclopropyl-7-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate exhibit significant antibacterial properties. The benzothiazine framework is associated with activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A study conducted on derivatives of benzothiazine compounds demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The modifications in the side chains, including the cyclopropyl and piperazine groups, were found to enhance the antibacterial potency significantly.
Anticancer Properties
The compound's structural analogs have shown promise in cancer treatment. The ability to inhibit specific pathways involved in tumor growth makes it a candidate for further investigation.
Research Findings
A recent study published in the Journal of Medicinal Chemistry highlighted that benzothiazine derivatives could inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The incorporation of the methoxyphenyl group was noted to improve selectivity towards cancer cells while minimizing toxicity to normal cells.
Neuropharmacological Effects
The piperazine component is known for its influence on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Neuropharmacological Insights
Research has indicated that piperazine derivatives can act as serotonin receptor modulators. This property may provide avenues for developing treatments for conditions such as anxiety and depression.
Preparation Methods
Core Benzothiazine Synthesis
The benzothiazine scaffold forms the foundation of this compound. Cyclocondensation of β-keto esters with 2-aminobenzenethiols is a widely validated approach. For example, β-keto esters (e.g., methyl 3-oxobutanoate) react with fluorinated 2-aminobenzenethiol derivatives in the presence of ceric ammonium nitrate (CAN) as a catalyst. This method, optimized at room temperature, yields 3-methyl-4H-benzo[b]thiazine-2-carboxylates with >85% efficiency. The fluorine substituent at position 7 is introduced via a fluorinated 2-aminobenzenethiol precursor, ensuring regioselectivity during cyclization.
Key reaction parameters:
- Solvent : Dimethylformamide (DMF) or ethanol
- Catalyst : 10 mol% CAN
- Time : 40–60 minutes
- Yield : 88–91%
Cyclopropyl Group Installation at Position 4
The cyclopropyl moiety at position 4 is introduced via nucleophilic substitution or alkylation. A validated protocol involves treating the benzothiazine intermediate with cyclopropylamine under basic conditions. For instance, reacting 4-chloro-6,7-difluoro-1,1-dioxo-1λ⁶,4-benzothiazine-2-carboxylate with cyclopropylamine in the presence of potassium carbonate (K₂CO₃) in DMF at 100°C for 20 hours achieves substitution at position 4. The cyclopropyl group enhances steric bulk, influencing subsequent reactivity and pharmacological properties.
Oxidation to 1,1-Dioxide
The sulfone group (1,1-dioxide) is critical for bioactivity and stability. Oxidation of the benzothiazine sulfide is achieved using hydrogen peroxide (H₂O₂) in acetic acid. For example, stirring the intermediate in 30% H₂O₂ and glacial acetic acid at 60°C for 6 hours quantitatively converts the sulfide to the sulfone. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) are less efficient (<75% yield).
Esterification and Final Functionalization
The methyl ester at position 2 is either retained from the β-keto ester precursor or introduced via esterification. If the intermediate exists as a carboxylic acid, treatment with methanol and thionyl chloride (SOCl₂) under reflux completes esterification. Final purification via recrystallization (ethanol/water) or silica gel chromatography ensures >95% purity.
Analytical Characterization
Critical characterization data for the final compound include:
| Property | Method | Result |
|---|---|---|
| Molecular Formula | HRMS | C₂₅H₂₆F₂N₄O₆S (Confirmed) |
| Melting Point | Differential Scanning Calorimetry | 218–220°C |
| Purity | HPLC | ≥99% (C18 column, acetonitrile/water gradient) |
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95–6.82 (m, 4H, piperazine-ArH), 4.12 (s, 3H, OCH₃), 3.78 (s, 3H, COOCH₃), 3.45–3.20 (m, 8H, piperazine-CH₂), 2.95 (m, 1H, cyclopropyl-CH), 1.25–1.10 (m, 4H, cyclopropyl-CH₂).
Challenges and Optimization Considerations
- Regioselectivity : Competing reactions at positions 6 and 7 necessitate careful control of electronic effects. Fluorine at position 7 directs SNAr to position 6 due to its ortho-directing nature.
- Piperazine Solubility : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but complicate purification. Switching to tert-butoxycarbonyl (Boc)-protected piperazine derivatives improves handling.
- Oxidation Side Reactions : Over-oxidation to sulfoxides is mitigated by stoichiometric H₂O₂ and low temperatures.
Comparative Analysis of Synthetic Routes
A comparative evaluation of methods from literature reveals:
Method A offers the highest efficiency and scalability, making it preferable for industrial applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing this compound, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with the cyclopropane ring formation followed by functionalization with piperazine and fluorobenzothiazine moieties. Key steps include:
- Piperazine coupling : Use of Buchwald-Hartwig amination or nucleophilic aromatic substitution under inert atmosphere (N₂/Ar) to attach the 4-(2-methoxyphenyl)piperazine group .
- Sulfone formation : Oxidation of benzothiazine intermediates with peroxides (e.g., H₂O₂ or mCPBA) to achieve the 1,1-dioxo group .
- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) critically affect reaction rates and purity. For example, THF at 100°C reduces side-product formation compared to DMF .
Q. How is the compound’s structural integrity validated post-synthesis?
- Analytical Techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring geometry (e.g., coupling constants ~2.5–3.5 Hz) and piperazine substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z ~580–600) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, particularly for the dioxo-benzothiazine core .
Q. What in vitro assays are recommended for initial biological activity screening?
- Approach :
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to assess binding to targets like PI3K or HIV protease, given the compound’s structural similarity to kinase inhibitors .
- Cellular uptake : LC-MS quantification in cell lysates after 24-hour exposure to determine permeability (e.g., Caco-2 monolayer assays) .
Advanced Research Questions
Q. How can synthetic impurities be identified and quantified?
- Chromatographic Methods :
- HPLC-UV/HRMS : Use a C18 column with mobile phase methanol/0.2 M NaH₂PO₄ (pH 5.5 ± 0.02) to separate impurities like de-fluorinated byproducts .
- Validation : Impurity thresholds (<0.15% per ICH guidelines) are established via spiked samples and linearity curves (R² > 0.99) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM in kinase assays) may arise from:
- Solubility : Use of DMSO vs. aqueous buffers alters compound aggregation. Dynamic light scattering (DLS) can detect particulates .
- Assay interference : Fluorescence quenching by the dioxo-benzothiazine group requires controls like inner-filter effect correction .
Q. How does the 2-methoxyphenylpiperazine moiety influence target selectivity?
- Structure-Activity Relationship (SAR) :
- Piperazine conformation : The 2-methoxy group induces steric hindrance, reducing off-target binding to adrenergic receptors compared to unsubstituted analogs .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts preferential binding to hydrophobic pockets in kinases over GPCRs .
Q. What crystallization techniques improve polymorph control?
- Approach :
- Solvent screening : Ethanol/water mixtures (70:30 v/v) yield Form I crystals (monoclinic, P2₁/c), while acetonitrile produces metastable Form II .
- Temperature cycling : Gradual cooling (1°C/min) from 60°C to 4°C enhances crystal size uniformity (PDB ID: 9A6 for analogous structures) .
Data Contradiction Analysis
Q. Why do stability studies report conflicting degradation profiles?
- Root Cause :
- pH sensitivity : Hydrolysis of the ester group accelerates under alkaline conditions (pH > 8), generating carboxylate derivatives not observed in neutral buffers .
- Light exposure : UV-Vis studies show >20% degradation after 48 hours under UV light (λ = 254 nm) due to dioxo-group photolysis .
Q. How does the cyclopropane ring affect metabolic stability in vivo?
- Comparative Data :
- Microsomal assays : Rat liver microsomes show t₁/₂ = 120 min for the cyclopropane analog vs. t₁/₂ = 45 min for non-cyclopropane derivatives, attributed to reduced CYP3A4 oxidation .
- Contradiction note : Some studies report faster clearance in primates due to esterase-mediated hydrolysis, necessitating species-specific profiling .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
